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Compound of Interest

Compound Name: Hydro-UCB35625

Cat. No.: B15548528 Get Quote

A Comprehensive Overview for Researchers and Drug Development Professionals

Initial Note on Nomenclature: The compound of interest is broadly recognized in scientific

literature and commercial databases as UCB35625. Initial inquiries regarding "Hydro-
UCB35625" did not yield specific information, suggesting this may be a non-standard or

erroneous nomenclature. This document will henceforth refer to the compound as UCB35625.

It is worth noting that the compound may be used experimentally as an iodide salt.

Executive Summary
UCB35625 is a potent and selective small molecule antagonist of the C-C chemokine receptors

1 (CCR1) and 3 (CCR3).[1][2] It functions as a non-competitive allosteric modulator, exhibiting

significantly greater potency in functional assays than in direct ligand displacement assays.

This unique mechanism of action suggests that UCB35625 inhibits receptor signaling by

inducing a conformational change that prevents signal transduction, rather than by directly

blocking the chemokine binding site.[1] Its dual antagonism of CCR1 and CCR3, key receptors

in the recruitment of eosinophils and other inflammatory cells, positions UCB35625 as a

valuable tool for studying inflammatory processes and as a potential therapeutic agent for

eosinophil-mediated disorders such as asthma.[1] Furthermore, its ability to inhibit CCR3-

mediated entry of HIV-1 into cells highlights its potential in antiviral research.[1]
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The following tables summarize the key in vitro potency data for UCB35625. To date, specific

binding affinity values (Ki) and comprehensive in vivo pharmacokinetic data have not been

extensively reported in publicly available literature, a characteristic that may be related to its

allosteric mechanism of action.

Table 1: In Vitro Functional Potency of UCB35625

Assay Type Target
Ligand/Stim
ulus

Cell Type IC50 (nM) Reference

Chemotaxis CCR1
MIP-1α

(CCL3)

CCR1-

transfected

cells

9.6 [1]

Chemotaxis CCR3
Eotaxin

(CCL11)

CCR3-

transfected

cells

93.7 [1]

Receptor

Internalizatio

n

CCR1
MIP-1α

(CCL3)

Purified

PMNLs
19.8

Receptor

Internalizatio

n

CCR3
Eotaxin

(CCL11)

Purified

PMNLs
410

HIV-1 Entry CCR3
HIV-1 isolate

89.6

NP-2 glial

cells
57 [1]

Mechanism of Action
UCB35625 exhibits a non-competitive, allosteric antagonism at both CCR1 and CCR3. This is

evidenced by the observation that considerably higher concentrations of UCB35625 are

required to displace radiolabeled chemokines in binding assays compared to the nanomolar

concentrations that effectively inhibit receptor function in chemotaxis and other functional

assays.[1] This suggests that UCB35625 binds to a site on the receptor that is distinct from the

orthosteric chemokine binding site. By binding to this allosteric site, it is hypothesized that
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UCB35625 stabilizes the receptor in an inactive conformation, thereby preventing the

intracellular signaling cascade that is normally initiated by chemokine binding.[1]

Signaling Pathways
Both CCR1 and CCR3 are G protein-coupled receptors (GPCRs) that primarily couple to the

Gi/o family of G proteins. Upon activation by their cognate chemokines, they initiate a signaling

cascade that leads to cellular responses such as chemotaxis, degranulation, and changes in

gene expression. UCB35625, by preventing the conformational change necessary for G protein

activation, effectively blocks these downstream signaling events.
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Preparation

Assay Setup

Analysis

1. Prepare target cells
(e.g., CCR1/CCR3 transfectants, eosinophils)

2. Prepare chemokine and UCB35625 solutions

3. Load lower chamber with chemokine
(chemoattractant)

4. Load upper chamber with cells
pre-incubated with UCB35625 or vehicle

5. Incubate chamber to allow cell migration

6. Fix, stain, and count migrated cells

7. Calculate % inhibition and determine IC50
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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